Ethamoxytriphetol hydrochloride
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Overview
Description
Ethamoxytriphetol hydrochloride, also known by its developmental code name MER-25, is a synthetic nonsteroidal antiestrogen. It was first reported in 1958 and was the first antiestrogen to be discovered . Despite its promising properties, it was never marketed due to its low potency and undesirable side effects .
Preparation Methods
Ethamoxytriphetol hydrochloride is synthesized through a series of chemical reactions involving the combination of various reagents under specific conditions. The synthetic route typically involves the reaction of 4-methoxyphenyl magnesium bromide with 4-(2-diethylaminoethoxy)benzophenone, followed by hydrolysis and subsequent crystallization to obtain the hydrochloride salt
Chemical Reactions Analysis
Ethamoxytriphetol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of phenolic derivatives, while reduction can yield alcohols.
Scientific Research Applications
Ethamoxytriphetol hydrochloride has been studied for various scientific research applications, including:
Mechanism of Action
Ethamoxytriphetol hydrochloride exerts its effects by binding to estrogen receptors and blocking the action of estrogen. This results in the inhibition of estrogen-dependent cellular processes and gene expression . The compound is technically a selective estrogen receptor modulator (SERM), meaning it can act as both an antagonist and an agonist depending on the tissue and context .
Comparison with Similar Compounds
Ethamoxytriphetol hydrochloride is structurally related to the triphenylethylene group of selective estrogen receptor modulators, which includes compounds such as clomifene and tamoxifen . Compared to these compounds, this compound is unique in its nearly pure antiestrogenic activity and lack of estrogenic effects in most species tested . it is less potent and has more severe central nervous system side effects, which limited its clinical development .
Similar Compounds
- Clomifene
- Tamoxifen
- Nafoxidine
Properties
CAS No. |
3037-26-1 |
---|---|
Molecular Formula |
C27H34ClNO3 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C27H33NO3.ClH/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22;/h6-18,29H,4-5,19-21H2,1-3H3;1H |
InChI Key |
HUSCQLWJYAZOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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